1-Methyl-5-methylsulfanylpyrazole-4-carbaldehyde
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Overview
Description
1-Methyl-5-methylsulfanylpyrazole-4-carbaldehyde is a pyrazole derivative, characterized by a five-membered ring containing two adjacent nitrogen atoms This compound is notable for its unique structural features, which include a methyl group at the first position, a methylsulfanyl group at the fifth position, and a carbaldehyde group at the fourth position
Preparation Methods
The synthesis of 1-Methyl-5-methylsulfanylpyrazole-4-carbaldehyde typically involves the cyclocondensation of appropriate precursorsThe reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and scalability.
Chemical Reactions Analysis
1-Methyl-5-methylsulfanylpyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol or other reduced forms.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-5-methylsulfanylpyrazole-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methyl-5-methylsulfanylpyrazole-4-carbaldehyde exerts its effects is primarily through its interaction with specific molecular targets. The carbaldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methylsulfanyl group may also participate in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
1-Methyl-5-methylsulfanylpyrazole-4-carbaldehyde can be compared with other pyrazole derivatives, such as:
1-Methyl-3-methylsulfanylpyrazole-4-carbaldehyde: Similar structure but with the methylsulfanyl group at the third position.
1-Methyl-5-ethylsulfanylpyrazole-4-carbaldehyde: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
1-Methyl-5-methylsulfanylpyrazole-3-carbaldehyde: Similar structure but with the carbaldehyde group at the third position. These compounds share similar reactivity but differ in their specific chemical and biological properties, highlighting the unique features of this compound.
Properties
IUPAC Name |
1-methyl-5-methylsulfanylpyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-8-6(10-2)5(4-9)3-7-8/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGRAPWBBNOBERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C=O)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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